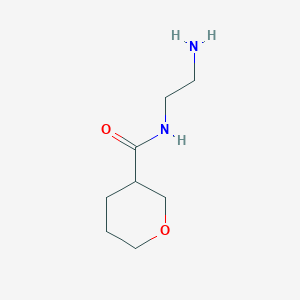![molecular formula C11H9FO3S B8751639 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester
Vue d'ensemble
Description
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is a chemical compound with the molecular formula C11H9FO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester typically involves the reaction of 7-fluoro-4-methoxybenzothiophene with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies investigating the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-fluoro-1-benzothiophene-2-carboxylate
- Methyl 7-fluoro-4-methoxybenzothiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylic acid, 7-fluoro-4-methoxy-, methyl ester
Uniqueness
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is unique due to the presence of both fluorine and methoxy substituents on the benzothiophene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H9FO3S |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
methyl 7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-14-8-4-3-7(12)10-6(8)5-9(16-10)11(13)15-2/h3-5H,1-2H3 |
Clé InChI |
RRNNSQFCBPAELL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(SC2=C(C=C1)F)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)





![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)



![(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8751634.png)

